UNC2170 Maleate

Übersicht

Beschreibung

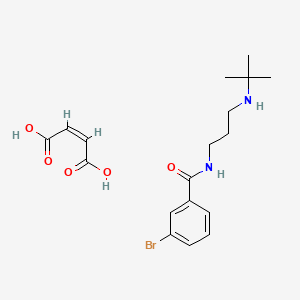

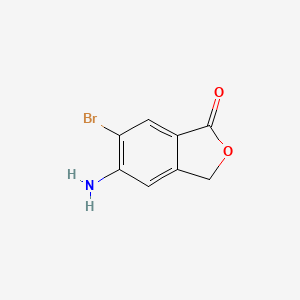

UNC2170 Maleate is a p53-Binding protein 1 (53BP1) antagonist . It binds to a pocket formed by the tandem tudor domains on a 53BP1 homodimer . It is not to be used for therapeutic purposes and cannot be sold to patients .

Molecular Structure Analysis

The molecular formula of UNC2170 Maleate is C14H21BrN2O·C4H4O4 . The molecular weight is 429.3 . The InChI Key is WCAATDGMINWXPJ-BTJKTKAUSA-N .Physical And Chemical Properties Analysis

UNC2170 Maleate appears as a crystalline solid . . It is soluble in DMF and DMSO at 30 mg/ml, and in Ethanol and PBS (pH 7.2) at 1 mg/ml .Wissenschaftliche Forschungsanwendungen

- Application : UNC2170 Maleate acts as a micromolar ligand for 53BP1, specifically binding to a pocket formed by the tandem tudor domains. It selectively targets 53BP1 over other methyl-lysine binding proteins .

- Application : Investigating how UNC2170 Maleate affects chromatin structure and gene expression can provide insights into epigenetic mechanisms .

- Application : UNC2170 Maleate’s role as a 53BP1 antagonist may impact cancer cell survival and response to therapy. Researchers explore its potential as a therapeutic target .

- Application : UNC2170 Maleate suppresses CSR by inhibiting 53BP1 activity. Investigating its effects on immune responses can inform autoimmune disease research .

- Application : UNC2170 Maleate’s selectivity for 53BP1 makes it an interesting candidate for developing novel anticancer or epigenetic modulator drugs .

DNA Damage Response and Repair

Epigenetic Regulation

Cancer Research

Immunology and Autoimmunity

Drug Development

Structural Biology and Drug Design

Wirkmechanismus

Target of Action

UNC2170 Maleate primarily targets the p53-Binding protein 1 (53BP1) . 53BP1 is a protein involved in the DNA damage response . It binds to dimethylated lysine 20 on histone 4 (H4K20me2) via tandem tudor domains on a 53BP1 homodimer .

Mode of Action

UNC2170 Maleate acts as an antagonist of 53BP1 . It binds to a pocket formed by the tandem tudor domains on a 53BP1 homodimer . This binding site is the same as that recognized by histones . Therefore, UNC2170 competes for histone binding and functions as a 53BP1 antagonist in cellular lysates .

Biochemical Pathways

The interaction between UNC2170 Maleate and 53BP1 plays a crucial role in the DNA damage response . 53BP1 is recruited to double-strand DNA breaks, promoting non-homologous end joining (NHEJ) repair . By inhibiting 53BP1, UNC2170 Maleate can potentially affect these DNA repair processes .

Result of Action

In vitro, UNC2170 Maleate results in a significant increase in soluble 53BP1 as compared to lysates treated with a negative control compound . It also shows cellular activity by suppressing class switch recombination, a process which requires a functional 53BP1 tudor domain .

Eigenschaften

IUPAC Name |

3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAATDGMINWXPJ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

UNC2170 Maleate | |

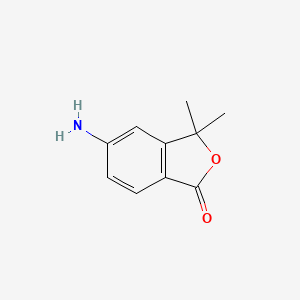

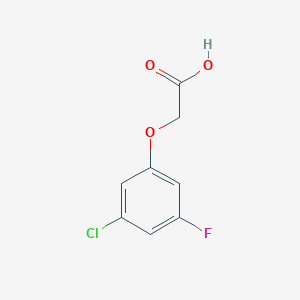

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)

![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/structure/B3116535.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3116549.png)

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3116555.png)

![2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate](/img/structure/B3116560.png)